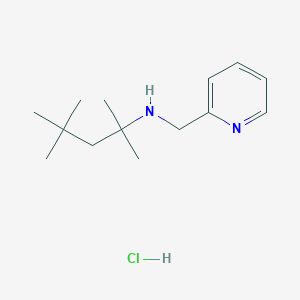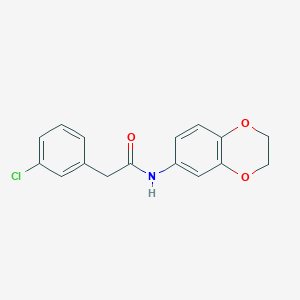![molecular formula C20H21N5O B5407959 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide](/img/structure/B5407959.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide, commonly known as BMPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPC is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
作用機序
BMPC exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. BMPC can also inhibit the activity of histone deacetylases, which play a critical role in gene expression. By inhibiting these pathways, BMPC can induce cell cycle arrest, promote apoptosis, and inhibit inflammation.
Biochemical and Physiological Effects:
BMPC has been found to have various biochemical and physiological effects. In vitro studies have shown that BMPC can inhibit the proliferation and migration of cancer cells, induce apoptosis, and activate caspase-3 and -9. In vivo studies have shown that BMPC can suppress tumor growth, reduce tumor weight, and increase survival rates. BMPC has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, BMPC has been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
BMPC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. BMPC is also stable under various conditions and can be stored for extended periods. However, BMPC has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Additionally, BMPC has not been extensively studied in human clinical trials, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of BMPC. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to investigate its potential neuroprotective effects and its use in treating neurological disorders. Finally, more extensive studies in human clinical trials are needed to determine the safety and efficacy of BMPC for clinical applications.
合成法
BMPC has been synthesized through various methods, including the reaction of 2-aminopyridine with benzylmethylamine, followed by the reaction with 4-methylpyrimidine-5-carboxylic acid. Another method involves the reaction of 2-chloro-3-formylpyridine with benzylmethylamine, followed by the reaction with 4-methylpyrimidine-5-carboxamide. These methods have been optimized to yield high purity and yield of BMPC.
科学的研究の応用
BMPC has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BMPC can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth in vivo. BMPC has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, BMPC has been found to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-4-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-18(12-21-14-24-15)20(26)23-11-17-9-6-10-22-19(17)25(2)13-16-7-4-3-5-8-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPAPHOYVDXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)

![2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5407905.png)

![3-(4-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5407936.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5407943.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407951.png)
![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5407954.png)
![N-phenyl-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5407957.png)
![N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5407967.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5407977.png)
